molecular formula C35H49N11O14 B3029838 (Asn5)-delta-Sleep Inducing Peptide CAS No. 80064-67-1

(Asn5)-delta-Sleep Inducing Peptide

Cat. No.: B3029838
CAS No.: 80064-67-1
M. Wt: 847.8 g/mol
InChI Key: QLCGAKLWFBAVTH-GFVHOAGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Asn⁵)-DSIP is a synthetic variant of the endogenous neuropeptide Delta-Sleep Inducing Peptide (DSIP), first isolated from rabbit cerebral venous blood during slow-wave sleep in the 1970s . Structurally, it is a linear nonapeptide (9 amino acids) with the sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu (molecular formula: C₃₅H₄₈N₁₀O₁₅; molecular weight: 848.81) . The asparagine residue at position 5 (Asn⁵) replaces the native glutamine (Gln⁵) in some synthetic formulations, enhancing stability by reducing deamidation susceptibility through hydrogen bonding with Tyr² .

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49N11O14/c1-16(42-32(56)20(36)9-18-11-38-21-6-4-3-5-19(18)21)30(54)40-12-26(49)39-13-27(50)45-23(10-25(37)48)34(58)43-17(2)31(55)46-24(15-47)33(57)41-14-28(51)44-22(35(59)60)7-8-29(52)53/h3-6,11,16-17,20,22-24,38,47H,7-10,12-15,36H2,1-2H3,(H2,37,48)(H,39,49)(H,40,54)(H,41,57)(H,42,56)(H,43,58)(H,44,51)(H,45,50)(H,46,55)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCGAKLWFBAVTH-GFVHOAGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49N11O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

847.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(Asn5)-delta-Sleep Inducing Peptide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is added to the chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

(Asn5)-delta-Sleep Inducing Peptide can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized under certain conditions.

    Reduction: Disulfide bonds, if present, can be reduced.

    Substitution: Amino acid residues can be substituted with other residues to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives with protecting groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

Scientific Research Applications

The applications of (Asn5)-DSIP span several domains, including:

Sleep Regulation

  • Mechanism : (Asn5)-DSIP has been shown to induce spindle and delta EEG activity, which are indicative of deep sleep stages. Studies indicate that the peptide can enhance slow-wave sleep while suppressing REM sleep in animal models .
  • Clinical Trials : Clinical investigations have explored the use of (Asn5)-DSIP as an adjunct in treating sleep disorders such as insomnia and narcolepsy. In trials, administration of the peptide has resulted in improved sleep quality and reduced nighttime awakenings .

Stress Response Modulation

  • Stress Protection : Research indicates that (Asn5)-DSIP exhibits stress-protective properties by modulating the hypothalamic-pituitary-adrenal (HPA) axis. It has been observed to decrease cortisol levels and enhance resilience to stressors in animal models .
  • Antidepressant Effects : Preliminary studies suggest that (Asn5)-DSIP may have antidepressant-like effects, potentially aiding in the treatment of stress-related disorders .

Neuroprotection

  • Cerebral Ischemia : Studies have demonstrated that (Asn5)-DSIP can recover motor function following focal stroke in rat models. The peptide's neuroprotective effects are attributed to its ability to reduce neuronal damage and promote recovery .
  • Anticonvulsant Properties : The peptide has shown efficacy in reducing seizure duration and frequency in models of epilepsy, suggesting its potential as an anticonvulsant agent .

Analgesic Effects

  • Pain Management : Research indicates that (Asn5)-DSIP possesses antinociceptive properties, effectively reducing pain responses in animal models. This suggests potential applications in managing chronic pain conditions .

Addiction Treatment

  • Withdrawal Syndrome : Clinical trials have explored the use of (Asn5)-DSIP in treating opioid and alcohol dependence. Results indicate significant alleviation of withdrawal symptoms, highlighting its potential as a therapeutic agent for addiction management .

Comparative Data Table

Application AreaMechanism/EffectStudy Reference
Sleep RegulationEnhances slow-wave sleep; suppresses REM
Stress ResponseReduces cortisol; enhances stress resilience
NeuroprotectionReduces neuronal damage post-stroke
Analgesic EffectsDecreases pain responses
Addiction TreatmentAlleviates withdrawal symptoms

Case Studies

  • Cerebral Ischemia Recovery :
    • A study conducted on stroke-induced rats demonstrated that intranasal administration of (Asn5)-DSIP significantly improved motor function recovery compared to control groups .
  • Chronic Pain Management :
    • In a trial involving mice with induced pain models, administration of (Asn5)-DSIP resulted in notable reductions in pain sensitivity and improved overall behavioral outcomes .
  • Opioid Dependence Treatment :
    • A clinical trial reported that 97% of participants with opioid dependence experienced alleviation of withdrawal symptoms following treatment with (Asn5)-DSIP, suggesting its efficacy in addiction therapy .

Mechanism of Action

The mechanism of action of (Asn5)-delta-Sleep Inducing Peptide involves its interaction with specific receptors and pathways in the body. It is believed to exert its effects by binding to receptors in the central nervous system, leading to the modulation of neurotransmitter release and induction of sleep. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Functions :

  • Sleep Regulation : DSIP selectively enhances slow-wave (delta) sleep and spindle activity in electroencephalograms (EEG), promoting restorative sleep .
  • Neuroprotection : Reduces oxidative stress and improves recovery in stroke models by modulating NMDA receptors and glutamate excitotoxicity .
  • Stress and Pain Modulation : Attenuates cortisol production and exhibits analgesic effects in preclinical models .
  • Anticonvulsant Activity : Suppresses seizures in lindane-induced epilepsy models .

Comparison with Similar Compounds

Structural Analogs

(Asn⁵)-DSIP is compared to other DSIP variants and structurally related peptides:

Peptide Sequence/Modification Key Differences Functional Impact
Native DSIP (Gln⁵) Trp-Ala-Gly-Gly-Gln -Ala-Ser-Gly-Glu Gln⁵ is prone to deamidation, reducing stability Shorter half-life compared to (Asn⁵)-DSIP
Compstatin Cyclic 13-residue peptide Targets complement protein C3, unrelated to sleep Inhibits inflammation, not sleep modulation
INSL5 Analog A13 Truncated B-chain with disulfide bonds Complex two-chain structure with three disulfide bonds Binds RXFP4 receptor; no sleep-related activity

Insights :

  • (Asn⁵)-DSIP ’s structural stability makes it preferable for research over native DSIP.
  • Unlike compstatin or INSL5 analogs, DSIP uniquely targets sleep pathways without significant immunomodulatory effects.

Functional Analogs (Sleep-Related Peptides)

Peptide Mechanism Sleep Effect Clinical Applications
(Asn⁵)-DSIP Modulates NMDA, GABA, and α1-adrenergic receptors Enhances delta-sleep; non-sedative Stroke recovery, epilepsy, stress management
Neuropeptide S Activates arousal-promoting NPS receptors Promotes wakefulness and reduces anxiety Anxiety disorders, sleep apnea (preclinical)
Orexin (Hypocretin) Stimulates wakefulness via OX1/OX2 receptors Maintains alertness; deficiency causes narcolepsy Narcolepsy treatment
Melatonin Binds MT1/MT2 receptors; regulates circadian rhythm Induces sleepiness; phase-shifts sleep cycles Insomnia, jet lag
Ipamorelin/CJC-1295 Growth hormone secretagogues Increases slow-wave sleep via GH release Age-related sleep decline (experimental)

Key Findings :

  • DSIP vs. Neuropeptide S/Orexin : DSIP promotes sleep without affecting arousal, whereas the latter peptides enhance wakefulness.
  • DSIP vs. Melatonin : DSIP specifically targets delta-sleep, while melatonin broadly regulates circadian timing.
  • DSIP vs. Ipamorelin : Both improve sleep quality, but DSIP acts via direct neuromodulation rather than GH pathways.

Mechanistic Analogs (Neuroprotective Peptides)

Peptide Target Pathway Neuroprotective Role Evidence
(Asn⁵)-DSIP Reduces glutamate excitotoxicity Improves motor recovery post-stroke 80% recovery in rat focal stroke models
BDNF Activates TrkB receptors Enhances synaptic plasticity and neuron survival Used in depression and neurodegeneration
Galanin Inhibits noradrenaline release Reduces seizure severity and anxiety Preclinical epilepsy models

Comparison :

  • DSIP’s neuroprotection is linked to sleep enhancement, unlike BDNF or galanin, which act via growth factors or neurotransmitter inhibition.

Clinical Comparators in Endocrine Disorders

Biomarker Association with Sleep Cushing’s Syndrome Correlation Reference
DSIP-LI Lower plasma levels linked to delta-sleep deficits No causal relationship with sleep disruption r = -0.43 (p < 0.05)
ACTH Elevated levels disrupt sleep architecture Central-peripheral gradient observed Positive correlation with nighttime awakenings
Cortisol Abolishes delta-sleep via HPA axis Direct suppression of slow-wave sleep 24-hour cortisol peaks reduce delta-sleep

Insights :

    Biological Activity

    (Asn5)-delta-Sleep Inducing Peptide (DSIP) is a nonapeptide originally isolated from the brain, known for its role in promoting sleep and modulating various physiological processes. This article explores the biological activity of (Asn5)-DSIP, focusing on its mechanisms of action, effects on neurotransmitter systems, and potential therapeutic applications.

    • Chemical Structure : DSIP consists of nine amino acids, with the sequence WAGGDASGE. The specific substitution at position 5 with asparagine (Asn) is believed to enhance its biological activity.
    • Mechanisms : DSIP has been shown to interact with various neurotransmitter systems, particularly influencing the release of growth hormone (GH) and modulating adrenergic receptor activity. Studies indicate that DSIP enhances the activity of N-acetyltransferase (NAT) in the pineal gland, which is crucial for melatonin synthesis and sleep regulation .

    Effects on Sleep

    Research has consistently demonstrated that DSIP promotes slow-wave sleep (SWS) and enhances delta sleep in various animal models:

    • Case Study : In a study involving sleep-deprived male rats, microinjection of DSIP into the third cerebral ventricle significantly increased both SWS and plasma GH levels after sleep deprivation . This suggests that DSIP acts as a physiological stimulus for GH release during sleep.
    • Electrophysiological Activity : DSIP has been observed to affect brain electrophysiological patterns, indicating its role in regulating sleep architecture .

    Neurotransmitter Modulation

    DSIP's influence extends beyond sleep induction; it also modulates several neurotransmitter systems:

    • Neurotransmitter Levels : Recent studies have shown that DSIP can alter levels of serotonin (5-HT), dopamine (DA), and glutamate in the brain. A study using a PCPA-induced insomnia mouse model demonstrated that DSIP-CBBBP (a fusion peptide designed to cross the blood-brain barrier) effectively restored neurotransmitter balance and improved sleep quality .
    • Stress Response : DSIP exhibits stress-protective properties by inhibiting stress-induced secretion of adrenocorticotropic hormone (ACTH) and corticosterone, thereby modulating the neuroendocrine response to stress .

    Therapeutic Applications

    The multifaceted biological activities of (Asn5)-DSIP suggest potential therapeutic applications:

    • Sleep Disorders : Given its ability to induce sleep and restore neurotransmitter balance, DSIP is being investigated as a treatment for insomnia and other sleep disorders.
    • Stress Management : Its role in modulating stress responses positions DSIP as a candidate for managing anxiety and stress-related disorders.
    • Neuroprotection : Preliminary findings indicate that DSIP may also have neuroprotective effects, potentially slowing neurodegenerative processes associated with aging .

    Comparative Table of Biological Activities

    ActivityMechanism/EffectReference
    Sleep InductionEnhances slow-wave sleep and delta sleep
    Growth Hormone ReleaseStimulates GH release during sleep
    Neurotransmitter ModulationAlters levels of 5-HT, DA, glutamate
    Stress ResistanceInhibits ACTH and corticosterone secretion
    NeuroprotectionPotentially slows aging-related neurodegeneration

    Q & A

    Q. What structural features of (Asn5)-DSIP influence its sleep-inducing activity, and how can these be experimentally validated?

    Q. What experimental models are suitable for studying (Asn5)-DSIP’s neurophysiological effects?

    Rodent models (e.g., Sprague-Dawley rats) are widely used for EEG/EMG recordings to quantify delta-wave activity during sleep. Dose-response studies (e.g., 0.1–10 µg/kg intravenously) should control for circadian rhythms and stress levels. Ex vivo brain slice electrophysiology can isolate hypothalamic or thalamocortical circuits affected by (Asn5)-DSIP .

    Q. How can researchers ensure reliable quantification of (Asn5)-DSIP in biological samples?

    High-performance liquid chromatography (HPLC) with UV detection (220 nm) or mass spectrometry (LC-MS/MS) provides precise quantification. Sample preparation must include protease inhibitors to prevent degradation. Standard curves using synthetic (Asn5)-DSIP (≥95% purity) are critical for calibration .

    Advanced Research Questions

    Q. How should conflicting data on (Asn5)-DSIP’s receptor specificity be resolved?

    Contradictory reports on its binding to GABAergic or opioid-like receptors require:

    • Competitive binding assays : Compare affinity against known ligands (e.g., bicuculline for GABAₐ receptors).
    • Knockout models : Use CRISPR-Cas9-modified cell lines lacking candidate receptors.
    • Computational docking : Predict binding pockets using tools like AutoDock Vina and validate via site-directed mutagenesis .

    Q. What methodological frameworks guide the design of (Asn5)-DSIP studies to ensure reproducibility?

    Adopt the FINER model (Feasible, Interesting, Novel, Ethical, Relevant):

    • Feasibility : Pilot studies to optimize dosing and administration routes.
    • Ethical compliance : Institutional Animal Care and Use Committee (IACUC) approval; adhere to ARRIVE guidelines for reporting .
    • Novelty : Compare (Asn5)-DSIP to native DSIP using dual-arm experimental designs .

    Q. How can bioinformatics tools enhance understanding of (Asn5)-DSIP’s metabolic stability?

    Use predictive algorithms (e.g., PeptideCutter, ProtParam) to identify protease cleavage sites. Molecular dynamics simulations (e.g., GROMACS) can model degradation pathways. Pair with in vitro stability assays in plasma or liver microsomes .

    Q. What strategies address discrepancies between in vitro and in vivo efficacy of (Asn5)-DSIP?

    • Pharmacokinetic profiling : Measure half-life, blood-brain barrier penetration (e.g., in situ brain perfusion models).
    • Metabolite identification : Use high-resolution MS to detect degradation products.
    • Dose translation : Apply allometric scaling from rodents to primates .

    Methodological Challenges and Solutions

    Q. What protocols minimize batch-to-batch variability in synthetic (Asn5)-DSIP?

    • Quality control : Require certificates of analysis (CoA) with HPLC purity (>98%), amino acid analysis, and mass spectrometry validation.
    • Storage : Lyophilized peptides should be stored at -80°C under argon to prevent oxidation .

    Q. How can researchers optimize administration protocols for (Asn5)-DSIP in chronic studies?

    • Subcutaneous osmotic pumps : Ensure steady-state delivery over 14–28 days.
    • Behavioral endpoints : Use validated sleep scoring software (e.g., SleepSign) to reduce observer bias .

    Ethical and Regulatory Considerations

    Q. What regulatory approvals are required for translational (Asn5)-DSIP research?

    Preclinical studies must comply with FDA/EMA guidelines for peptide therapeutics, including:

    • Toxicology : Repeat-dose studies in two species (rodent and non-rodent).
    • Stability : ICH Q1A-Q1E protocols for shelf-life determination .

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